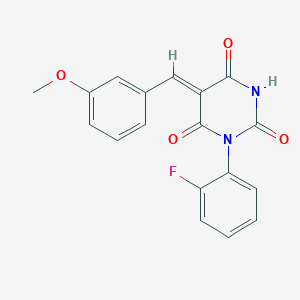![molecular formula C21H17NO4 B5884019 methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate, also known as methyl 2-(3-(2-furyl)-2-phenylacrylamido)benzoate or MFA, is a synthetic compound that has been widely used in scientific research. The compound belongs to the family of benzamides and has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of MFA is not fully understood. However, it is believed that MFA exerts its effects by binding to specific receptors or enzymes in the body. For example, MFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MFA has also been shown to interact with proteins involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of MFA depend on the specific application and the dose used. In general, MFA has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. MFA has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, MFA has been shown to modulate the activity of various enzymes and proteins involved in metabolic pathways and cellular signaling.
実験室実験の利点と制限
The advantages of using MFA in lab experiments include its high purity, stability, and specificity. MFA is also relatively easy to synthesize and can be modified to suit specific experimental needs. However, the limitations of using MFA include its potential toxicity and the need for careful handling and storage. In addition, the effects of MFA can be dose-dependent and may vary depending on the experimental conditions used.
将来の方向性
There are several future directions for the study of MFA. One area of research is the development of MFA-based drug delivery systems for targeted drug delivery. Another area of research is the study of MFA in combination with other compounds for enhanced therapeutic effects. Additionally, the use of MFA as a fluorescent probe for the study of protein-protein interactions is an area of ongoing research. Overall, MFA has the potential to be a valuable tool in scientific research and may have future applications in medicine, biochemistry, and pharmacology.
合成法
The synthesis of MFA involves the reaction between 2-amino benzoic acid, 2-furan carboxaldehyde, and 2-phenylacrylic acid. The reaction is catalyzed by a base and the resulting product is purified through recrystallization. The purity and yield of the final product depend on the reaction conditions and the purification method used.
科学的研究の応用
MFA has been extensively studied for its potential applications in various fields of science. In the field of medicine, MFA has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In biochemistry, MFA has been used as a fluorescent probe to study protein-protein interactions. In pharmacology, MFA has been studied for its potential as a drug delivery system and for its ability to inhibit enzymes involved in various metabolic pathways.
特性
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-21(24)17-11-5-6-12-19(17)22-20(23)18(14-16-10-7-13-26-16)15-8-3-2-4-9-15/h2-14H,1H3,(H,22,23)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEORFBNYCUSAHU-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)
![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)





![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)


![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)
